1-[(2-Chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-one
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Overview
Description
1-[(2-Chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidin-2-one core, substituted with a 2-chlorophenylmethyl group and a 1-methylimidazol-2-ylmethylamino group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidin-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chlorophenylmethyl group: This step often involves a Friedel-Crafts alkylation reaction, where the pyrrolidin-2-one core is reacted with a 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst.
Attachment of the 1-methylimidazol-2-ylmethylamino group: This step can be carried out through nucleophilic substitution reactions, where the intermediate product is reacted with 1-methylimidazole under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-one
- 1-[(2-Chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-thione
- 1-[(2-Chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-ol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-20-7-6-18-15(20)9-19-13-8-16(22)21(11-13)10-12-4-2-3-5-14(12)17/h2-7,13,19H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTVJJRFOZUSET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNC2CC(=O)N(C2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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